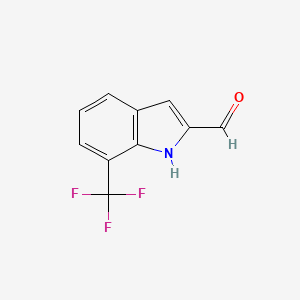

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H |

InChI Key |

LOKMFTVQOFAWJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde: A Keystone Intermediate in Modern Drug Discovery

Section 1: Introduction and Strategic Significance

The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone of medicinal chemistry.[4] When strategically functionalized, the indole nucleus gives rise to compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5]

This guide focuses on a specialized derivative, 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde . The significance of this molecule lies in the synergistic combination of its three key structural features:

-

The Indole Core: Provides the fundamental bicyclic aromatic structure known for its favorable interactions with biological targets.[4]

-

The C2-Carbaldehyde Group: An aldehyde at the 2-position of the indole ring serves as a versatile chemical handle. It is a key electrophilic site for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2][3]

-

The C7-Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group profoundly alters a molecule's physicochemical profile.[6][7] This highly electronegative moiety enhances metabolic stability by blocking oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate binding affinity to target proteins.[1][6][7] These characteristics are exceptionally desirable in modern drug design to improve a candidate's pharmacokinetic and pharmacodynamic properties.[7]

This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the core physicochemical properties, characterization methodologies, and handling protocols for 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde.

Section 2: Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde. Due to the specialized nature of this reagent, some properties are inferred from the parent compound, 1H-indole-2-carbaldehyde, with expert analysis on the expected influence of the trifluoromethyl group.

| Property | Value / Predicted Value | Method / Source | Rationale & Expert Commentary |

| IUPAC Name | 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde | IUPAC Nomenclature | Standard chemical naming convention. |

| CAS Number | 883541-39-7 | Chemical Abstract Service | As listed by chemical suppliers.[8] |

| Molecular Formula | C₁₀H₆F₃NO | Calculation | Derived from the chemical structure. |

| Molecular Weight | 213.16 g/mol | Calculation | Sum of atomic weights. |

| Appearance | Predicted: Off-white to yellow or tan crystalline solid | Inference from Analogs | Parent indole-2-carbaldehydes are typically light yellow to pink or brown powders.[3] Color may vary based on purity. |

| Melting Point | Not experimentally determined. Predicted: >145 °C | Inference from Analogs | The parent compound, 1H-indole-2-carbaldehyde, has a melting point of 136-142 °C.[3] The CF₃ group can influence crystal lattice packing, often leading to a higher melting point. |

| Solubility | Predicted: Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in aqueous solutions. | Inference from Analogs | Indole aldehydes demonstrate good solubility in polar organic solvents like DMSO.[9] The lipophilic CF₃ group will likely decrease solubility in water while maintaining or enhancing solubility in nonpolar organic solvents.[7] |

| logP (Octanol/Water) | Predicted: >2.5 | Inference & Calculation | The logP of a similar indole derivative is 2.14. The Hansch π value for a CF₃ group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom.[7] |

Section 3: Spectroscopic and Structural Characterization

Verifying the identity and purity of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is paramount. The following spectroscopic methods are essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton spectrum will confirm the arrangement of hydrogens on the indole ring and the presence of the aldehyde proton. The electron-withdrawing nature of the CF₃ group is expected to shift the signal for the adjacent H-6 proton downfield compared to the unsubstituted analog.

-

¹³C NMR: This technique will identify all 10 unique carbon atoms in the molecule, including the characteristic signals for the aldehyde carbonyl carbon and the carbon of the CF₃ group, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A crucial experiment for any fluorinated compound. It should show a single, sharp signal, confirming the presence of a single CF₃ environment.

Predicted ¹H and ¹⁹F NMR Spectral Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale |

| Aldehyde H | ~9.9 | Singlet | Typical for aromatic aldehydes.[10][11] |

| Indole N-H | >8.5 (broad) | Broad Singlet | Exchangeable proton, chemical shift is concentration-dependent. |

| H-4, H-5, H-6 | 7.2 - 8.0 | Multiplets/Doublets | Aromatic region. Specific shifts influenced by the CF₃ group's electron-withdrawing effect. |

| H-3 | ~7.3 | Singlet or Doublet | Proton on the pyrrole ring adjacent to the aldehyde.[10][11] |

| -CF₃ | ~ -62 | Singlet | Characteristic chemical shift for an aromatic trifluoromethyl group.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3400 | N-H (Indole) | Stretching |

| 1660-1690 | C=O (Aldehyde) | Stretching |

| 1500-1600 | C=C (Aromatic) | Stretching |

| 1100-1350 | C-F (Trifluoromethyl) | Stretching (strong, complex bands) |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion (M⁺): m/z = 213.16.

-

Key Fragmentation Patterns: Expect to observe fragments corresponding to the loss of the aldehyde group (-CHO), the trifluoromethyl group (-CF₃), and other characteristic indole ring fragments.

Section 4: Synthesis and Reactivity

Proposed Synthetic Strategy

A robust synthesis of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde can be envisioned through a multi-step process. The causality behind this choice is to build the core indole structure first and then introduce the reactive aldehyde functionality.

-

Fischer Indole Synthesis: The core indole ring is classically constructed using the Fischer indole synthesis.[13] This involves the acid-catalyzed reaction of (2-trifluoromethyl)phenylhydrazine with a pyruvate derivative, followed by cyclization and aromatization to yield a 7-(trifluoromethyl)-1H-indole-2-carboxylate ester.

-

Reduction to Alcohol: The ester is then selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Oxidation to Aldehyde: The final step is the mild oxidation of the primary alcohol to the desired carbaldehyde using a reagent such as manganese dioxide (MnO₂) or a Swern oxidation, which minimizes over-oxidation to the carboxylic acid.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [11]Ensure complete dissolution by gentle vortexing.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. The height of the liquid should be sufficient to cover the detection coils of the spectrometer probe (typically ~4-5 cm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then homogenized (shimming) to maximize spectral resolution.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Processing and Analysis: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H NMR). The integration values, multiplicities, and chemical shifts are then analyzed to confirm the structure.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol validates the purity of the compound, a critical parameter for its use in synthesis and biological assays. A gradient elution is chosen to ensure that any potential impurities with different polarities are effectively separated from the main compound.

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary.

-

Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Section 6: Safety, Handling, and Storage

As a research chemical, 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde should be handled with appropriate care. The following guidelines are based on data for analogous indole aldehydes. [14][15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [14]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14][15]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * Hazard Statements (Predicted):

-

H302: Harmful if swallowed. * H315: Causes skin irritation. [14] * H319: Causes serious eye irritation. [14] * H335: May cause respiratory irritation. [14]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14] * Inhalation: Move person to fresh air. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. [14][15]

-

Section 7: Conclusion

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a highly valuable synthetic intermediate. Its physicochemical properties are dominated by the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability, and the C2-aldehyde, which provides a reactive site for further molecular elaboration. A thorough understanding of its properties, guided by rigorous spectroscopic characterization and safe handling practices, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Safety d

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields).

- JP-3505 - Safety D

- 883541-39-7 | 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde. Ambeed.com.

- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Journal of Medicinal and Chemical Sciences.

- Synthesis routes of Indole-2-carbaldehyde. Benchchem.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry.

- Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Benchchem.

- 1H-Indole-2-carbaldehyde. Chem-Impex.

- Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed.

- Fischer indole synthesis. Wikipedia.

- PRODUCT INFORMATION - Indole-3-carboxaldehyde. Cayman Chemical.

- Synthesis and biological evalu

- Indole-2-carbaldehyde 19005-93-7. MedChemExpress.

- Indole-2-carboxaldehyde. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. 883541-39-7 | 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde | Ambeed.com [ambeed.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. combi-blocks.com [combi-blocks.com]

Reactivity of the Aldehyde Group in Trifluoromethylated Indoles

[1]

Executive Summary

The introduction of a trifluoromethyl (

Electronic Landscape & Mechanistic Causality

The Push-Pull System

In a standard indole-3-carboxaldehyde, the nitrogen lone pair donates electron density into the ring, stabilizing the C3-carbonyl and reducing its electrophilicity compared to benzaldehyde.

-

Effect of

: The-

At C2 Position: It exerts a strong inductive withdraw (-I) directly on the C3-position, significantly destabilizing the transition state for electrophilic aromatic substitution but activating the C3-aldehyde toward nucleophilic attack.

-

At C4-C7 Positions: The effect is transmitted through the

-system (resonance/hyperconjugation), reducing the electron density available from the nitrogen lone pair, thereby preventing the "deactivation" of the aldehyde.

-

Result: Trifluoromethylated indole-3-carboxaldehydes are more electrophilic than their non-fluorinated counterparts, facilitating condensation reactions (e.g., Schiff base formation, Knoevenagel condensation) often without the need for harsh Lewis acid catalysis.

Visualization of Electronic Effects

The following diagram illustrates the electronic perturbation caused by the

Caption: Electronic push-pull dynamics. The

Reactivity Profiles & Transformations

Condensation Reactions (C=N and C=C Bond Formation)

Due to the enhanced electrophilicity described above, these aldehydes are excellent substrates for condensation.[2]

| Reaction Type | Reagent | Product | Mechanistic Insight |

| Schiff Base Formation | Primary Amines ( | Imines (Schiff Bases) | |

| Knoevenagel | Malononitrile / Active Methylenes | Vinyl Nitriles / Esters | High yields observed; the |

| Henry Reaction | Nitromethane ( | Nitroalkenes | Facile formation of nitrovinyl indoles, key precursors for trifluoromethylated tryptamines.[2] |

Redox Manipulations

The

-

Oxidation to Carboxylic Acid: Using mild oxidants like

(Pinnick) or metal-free Iodine/KOH systems prevents halogenation of the ring. The resulting 2- -

Reduction to Alcohol: Standard

reduction yields trifluoromethylated tryptophol analogues. Note that the C2-

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethyl)indole-3-carboxaldehyde Imine

Targeting the synthesis of potential bioactive Schiff bases.

Reagents:

-

2-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic, 1-2 drops)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of the amine. If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine.

-

Catalysis: Add 2 drops of glacial acetic acid. The

group activates the carbonyl, often making reflux unnecessary, but mild heating (50°C) ensures completion. -

Reaction: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The imine typically precipitates or shows a distinct UV shift.

-

Isolation: Cool to

. Filter the precipitate. Wash with cold ethanol. -

Yield: Expect 85–95%.

Protocol B: Pinnick Oxidation to 2- -Indole-3-Carboxylic Acid

A self-validating system avoiding over-oxidation.

Reagents:

-

Substrate (1.0 equiv)

- (1.5 equiv)

- (buffer, 1.2 equiv)

-

2-Methyl-2-butene (scavenger, 5.0 equiv)

-

-BuOH /

Workflow:

-

Buffer Prep: Dissolve

in water. -

Mixing: Dissolve aldehyde and 2-methyl-2-butene in

-BuOH. Add to the aqueous buffer. -

Oxidation: Add

portion-wise at -

Quench: Stir at room temp for 3 hours. Reaction is complete when TLC shows consumption of aldehyde.

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3] The

group renders the acid more acidic (

Strategic Applications in Drug Discovery

The trifluoromethylated indole-3-carboxaldehyde is not just an intermediate; it is a gateway to "Blocked" metabolic scaffolds.

-

Metabolic Blocking: The

group at C2 blocks the major metabolic oxidation site (C2-hydroxylation), extending the half-life of drugs derived from this scaffold (e.g., Indomethacin analogues). -

Bioisosterism: The aldehyde can be converted to a difluoromethyl (

) group via DAST treatment, creating a lipophilic hydrogen bond donor mimic.

Workflow Diagram: From Aldehyde to Bioactive Scaffold

Caption: Divergent synthesis pathways from the central aldehyde hub.

References

-

Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. Link

-

Pillaiyar, T., et al. (2020). "Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols." Beilstein Journal of Organic Chemistry, 16, 778–790. Link

-

Lévesque, F., et al. (2014). "Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones." The Journal of Organic Chemistry, 79(16), 7702-7707. Link

-

Tolmachev, A. A., et al. (2021).[2][4] "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes." Molecules, 26(23), 7358. Link

-

Naik, N., et al. (2012). "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790.[5] Link

Methodological & Application

Vilsmeier-Haack formylation of 7-(trifluoromethyl)indole

Application Note: Vilsmeier-Haack Formylation of 7-(Trifluoromethyl)indole

Part 1: Executive Summary & Mechanistic Rationale

1.1 Overview

The synthesis of 7-(trifluoromethyl)-1H-indole-3-carbaldehyde is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and serotonin receptor modulators. The 7-trifluoromethyl (

1.2 The "Deactivated Substrate" Challenge

Standard Vilsmeier-Haack (VH) protocols for indole are typically conducted at

-

Electronic Deactivation: The

group is a strong -

Steric Influence: While the 7-position is distal to the C3 reaction site, the bulk of the

group can influence the conformation of the intermediate, though electronic deactivation is the primary kinetic barrier.

Implication for Protocol: unlike electron-rich indoles (e.g., 5-methoxyindole), this substrate requires thermal activation (heating to 60–90°C) and a controlled excess of the Vilsmeier reagent to drive the reaction to completion.

Part 2: Reaction Mechanism (Visualized)

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by Electrophilic Aromatic Substitution (EAS) and hydrolysis.

Figure 1: Mechanistic Pathway

Caption: Step-wise mechanism showing the critical thermal activation step required for the electron-deficient 7-CF3 substrate.

Part 3: Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (

Materials & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (Example) |

| 7-(Trifluoromethyl)indole | Substrate | 1.0 | 5.00 g (27.0 mmol) |

| Phosphorus Oxychloride ( | Reagent | 1.5 | 3.78 mL (40.5 mmol) |

| DMF (Anhydrous) | Solvent/Reagent | 5.0 (Vol) | 25.0 mL |

| NaOH (2M) or | Quench Base | Excess | ~100 mL |

Step-by-Step Procedure

Step 1: Formation of Vilsmeier Reagent (Critical Control Point)

-

Charge a dry 100 mL Round Bottom Flask (RBF) with anhydrous DMF (25 mL).

-

Cool the flask to 0–5°C using an ice/water bath.

-

Add

(1.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.-

Note: The solution will turn pale yellow/orange. Maintain temperature

to prevent thermal decomposition of the reagent.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

-

Dissolve 7-(trifluoromethyl)indole (5.0 g) in a minimum amount of DMF (approx. 5–10 mL) if it is a solid. If liquid, it can be added neat.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Expert Insight: Do not dump the solid directly; localized exotherms can cause polymerization (tarring).

-

Step 3: Thermal Activation (The "Deactivated" Adjustment)

-

Remove the ice bath and allow the mixture to reach Room Temperature (RT).

-

Equip a reflux condenser.

-

Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane) or LCMS. The starting material (Rt ~ high) should disappear, replaced by the iminium intermediate (often polar/streak on TLC) or the aldehyde (if hydrolyzed on silica).

-

Why Heat? The 7-CF3 group raises the activation energy for the electrophilic attack. Room temperature stirring (standard for indole) will likely result in <20% conversion.

-

Step 4: Hydrolysis & Isolation

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly add 2M NaOH or Saturated

until pH-

Observation: The solution will initially be clear (iminium salt is water-soluble). Upon basification, the aldehyde product will precipitate as a solid.[1]

-

-

Workup:

-

Option A (Precipitate): If a solid forms, filter via Buchner funnel, wash with water (

mL), and dry in a vacuum oven at 45°C. -

Option B (Extraction - if oily): Extract with Ethyl Acetate (

mL).[2] Wash combined organics with brine, dry over

-

Figure 2: Isolation Workflow

Caption: Decision tree for workup based on the physical state of the crude product.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Insufficient activation energy due to | Increase temperature to 100°C or increase |

| Product is an Oil/Tar | Incomplete hydrolysis or polymerization. | Ensure pH is >9 during quench. If tar forms, purify via column chromatography (SiO2, 0-30% EtOAc/Hexane). |

| N-Formylation (Side Product) | Competition at the Nitrogen.[3] | Rare for indoles under these conditions, but if observed, ensure anhydrous conditions. N-formyl groups are usually labile and cleave during basic workup. |

| No Precipitation | Product might be slightly soluble in DMF/Water mix. | Use "Option B" (Extraction). Dilute with excess water to force partitioning into organic layer. |

Part 5: Characterization Data (Expected)

-

Appearance: Pale yellow to tan solid.

-

1H NMR (DMSO-d6, 400 MHz):

- ppm (br s, 1H, NH)

- ppm (s, 1H, CHO )

- ppm (s/d, 1H, C2-H)

-

Aromatic region: 7.3–8.2 ppm (splitting pattern characteristic of 7-substituted indole).

-

MS (ESI):

(Calculated for

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

-

BenchChem. (2025).[3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Library.

-

Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

-

Li, J. J. (2014). Vilsmeier-Haack Reaction. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 624-625). Springer.

-

Zhang, X., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539-15546.[5][7] [5]

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Optimized Reductive Amination of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

Executive Summary

The 7-(trifluoromethyl)-1H-indole scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and CNS-active ligands. The electron-withdrawing trifluoromethyl (

This Application Note details a robust, field-proven protocol for the reductive amination of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde . Unlike standard aliphatic aldehydes, this substrate requires specific handling due to the electronic deactivation of the indole ring and the enhanced electrophilicity of the C2-formyl group.

Key Protocol Advantages:

-

Selectivity: Utilizes Sodium Triacetoxyborohydride (STAB) to prevent over-reduction to the alcohol.

-

Efficiency: One-pot "stepwise" procedure eliminates intermediate isolation.

-

Scalability: Validated for milligram to gram-scale synthesis.

Scientific Foundation & Mechanistic Insights

Electronic Impact of the 7- Group

The presence of the

-

Enhanced Electrophilicity: The C2-aldehyde is significantly more electrophilic than in unsubstituted indoles, facilitating rapid nucleophilic attack by the amine.

-

Acidity of N-H: The

of the indole N-H is lowered (estimated -

Imine Stability: The resulting imine/iminium intermediate is electron-deficient and prone to hydrolysis. Therefore, in situ reduction is strictly required; isolation of the imine is not recommended.

Choice of Reducing Agent

Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (

-

STAB vs.

: STAB is less basic and milder, reducing imines selectively in the presence of aldehydes. -

STAB vs.

: STAB avoids the generation of toxic cyanide byproducts and does not require the strict pH control needed for cyanoborohydride.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of reductive amination. The critical step is the rapid reduction of the Iminium Ion (Red) before hydrolysis or competitive aldehyde reduction.

Detailed Experimental Protocol

Materials & Reagents[1]

-

Substrate: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 equiv).

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor).

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Desiccant (Optional but Recommended): Anhydrous

or 4Å Molecular Sieves.

Step-by-Step Procedure

Phase 1: Imine Formation (The "Equilibration" Step)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 equiv) and the chosen Amine (1.1 equiv).

-

Solvent: Add DCE (concentration ~0.1 M). Note: If the indole is not fully soluble, THF can be used, but DCE typically provides faster reaction rates.

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Dehydration (Critical): Add anhydrous

(approx. 4 equiv).[1]-

Why? The electron-deficient aldehyde forms water during imine formation. Removing this water shifts the equilibrium toward the imine, maximizing yield.

-

-

Incubation: Stir at Room Temperature (20-25°C) for 1–2 hours .

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. The imine may be visible or may hydrolyze on the LCMS column (appearing as aldehyde), so look for the shift in equilibrium.

-

Phase 2: Reduction 7. Cooling: Cool the reaction mixture to 0°C using an ice bath.

- Why? STAB reaction is exothermic. Cooling prevents side reactions.

- Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 12–16 hours (overnight).

- Monitoring: LCMS should show conversion to the amine product (

Phase 3: Workup & Purification

10. Quench: Carefully add saturated aqueous

- Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH (for polar amines).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions for this specific scaffold.

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde; Steric hindrance of amine. | Increase reaction time of Phase 1 (Imine formation). Add 4Å Molecular Sieves. Use Titanium(IV) isopropoxide ( |

| Alcohol Byproduct | Direct reduction of aldehyde (Imine didn't form fast enough). | Ensure Phase 1 is complete before adding STAB. Increase amine equivalents (to 1.5 eq). Ensure system is anhydrous.[2] |

| Indole Decomposition | Acid sensitivity (Polymerization). | Reduce Acetic Acid loading to 0.5 equiv. Ensure temperature does not exceed RT. |

| Poor Solubility | 7- | Switch solvent to THF or a DCE/THF (1:1) mixture. |

| Product trapped in Aqueous | Product is a polar amine salt. | During workup, ensure the aqueous pH is basic (pH > 10) using 1N NaOH to free-base the amine before extraction. |

Workflow Diagram

Figure 2: Operational workflow for the one-pot reductive amination protocol.

Safety & Handling

-

Fluorinated Compounds: While 7-(trifluoromethyl)indole is stable, fluorinated organic compounds can release HF upon thermal decomposition. Do not heat above 200°C.

-

Borohydrides: STAB releases hydrogen gas upon quenching. Perform quench slowly in a well-ventilated fume hood.

-

DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle with double gloves and work strictly inside a fume hood. DCM or THF are safer alternatives if DCE is contraindicated by safety policy.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

-

Kato, T., et al. "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Medicinal Chemistry Letters, 2018 (Relevant for 7-CF3-indole synthesis context).

-

Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3."

Sources

- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Application Note: Olefination Strategies for 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

Executive Summary

The functionalization of 7-(trifluoromethyl)-1H-indole-2-carbaldehyde presents unique synthetic challenges compared to standard indole substrates. The C7-trifluoromethyl (

This Application Note provides a definitive guide to performing Wittig olefinations on this substrate. We analyze the competition between

Chemical Context & Mechanistic Insights

The Shift and Reactivity

Standard indole has a

In a standard Wittig reaction using a phosphonium ylide (generated by bases like

-

The Conflict: The ylide will preferentially deprotonate the indole nitrogen (Acid-Base reaction) rather than attack the aldehyde (Nucleophilic addition).

-

The Consequence: This quenches 1 equivalent of the expensive ylide and generates an anionic indole species that may precipitate or resist nucleophilic attack due to electrostatic repulsion.

Electronic Effects on the Aldehyde

The 7-

Strategic Decision Matrix

The following decision tree illustrates the critical pathways for this synthesis.

Figure 1: Strategic workflow for the olefination of acidic indole aldehydes.

Protocol A: The High-Fidelity Protected Route (Recommended)

This route uses a Boc (tert-butyloxycarbonyl) protecting group. The electron-withdrawing nature of Boc, combined with the 7-

Phase 1: N-Boc Protection

Reagents:

-

Dissolve 7-(trifluoromethyl)-1H-indole-2-carbaldehyde in anhydrous DCM (

). -

Add

and DMAP. -

Cool to 0°C and add

portion-wise. -

Warm to RT and stir for 2 hours. Monitor by TLC (the protected product is significantly less polar).

-

Workup: Wash with 0.5M HCl, sat.

, and brine. Dry over -

Yield Expectation: >95%. The product is usually a stable solid.

Phase 2: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.3 eq), anhydrous THF.

-

Ylide Generation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in THF (

). Cool to 0°C. -

Add KOtBu (1M in THF) dropwise. The solution should turn bright yellow (characteristic of the ylide). Stir for 30 minutes at 0°C.

-

Addition: Dissolve the N-Boc-7-CF3-indole-2-CHO from Phase 1 in minimal THF. Add this solution dropwise to the ylide at 0°C.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Note: The reaction is usually faster than with unsubstituted indoles due to the activated aldehyde.

-

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc. The triphenylphosphine oxide (

) byproduct can be difficult to remove; filtration through a silica plug eluting with 5% EtOAc/Hexanes is effective for non-polar alkenes.

Phase 3: Deprotection (Optional)

If the free indole is required:

-

Treat the alkene with TFA/DCM (1:4) at 0°C for 1 hour.

-

Caution: Ensure the alkene is stable to strong acid. If not, use mild basic deprotection (

).

Protocol B: The Direct Dianion Route (Advanced)

This protocol avoids protection steps but requires precise stoichiometry to manage the acidic

Reagents: Alkyltriphenylphosphonium salt (2.5 eq),

-

Ylide Formation: Suspend the phosphonium salt in THF at -78°C.

-

Base Addition: Add 2.4 equivalents of

-BuLi dropwise.-

Mechanistic Note: The first equivalent generates the ylide. The excess base is reserved for the indole.

-

Optimization: Warm to 0°C for 15 mins to ensure ylide formation, then cool back to -78°C.

-

-

Substrate Addition: Add 7-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 eq) in THF dropwise.

-

Observation: The first equivalent of ylide acts as a base, deprotonating the indole (quenching the ylide to phosphonium salt). The remaining ylide then reacts with the aldehyde.

-

Alternative: Pre-treat the indole with 1.0 eq NaH in a separate flask, then add the indole anion to 1.2 eq of pre-formed ylide. This is often cleaner.

-

-

Workup: Quench with water. The product will be the free

vinyl indole.

Stereochemical Control & Data Analysis

The stereoselectivity (

| Ylide Type | Substituent (R) | Intermediate | Major Product |

| Non-Stabilized | Alkyl (e.g., | Erythro-betaine | Z-Alkene (cis) |

| Stabilized | EWG (e.g., | Threo-betaine | E-Alkene (trans) |

Analytical Markers (1H NMR in

-

Aldehyde Proton: Disappearance of the singlet at

9.8–10.2 ppm. -

Vinyl Protons: Appearance of alkene signals.

-

Terminal alkene (from

): Multiplet/doublets at -

Internal alkene: Look for coupling constants (

).

-

-

7-CF3 Indole NH: Broad singlet, typically shifted downfield (

9.0–12.0 ppm) due to the electron-withdrawing

Troubleshooting & Optimization

Problem: Low Yield / Recovered Starting Material

-

Cause: Moisture in the solvent quenching the ylide.

-

Solution: Re-distill THF over Na/Benzophenone or use molecular sieves.

-

Cause:

mismatch (Protocol B). The indole is quenching the ylide faster than the Wittig reaction occurs. -

Solution: Switch to Protocol A (Protection).

Problem: Poor E/Z Selectivity

-

Solution: For high

-selectivity with semi-stabilized ylides, use the Schlosser Modification :-

Perform reaction at -78°C with Li-salt free conditions.

-

Add

to equilibrate the betaine. -

Add

/

-

Problem: C7-CF3 Specific Side Reactions

-

Issue: Nucleophilic attack at the C7 position is rare but possible with extremely strong nucleophiles due to the activation by

. -

Mitigation: Avoid using

; stick to

References

-

Indole Acidity & pKa Data

-

Bordwell pKa Table (DMSO). University of Wisconsin-Madison. Link

- Note: Extrapolated for 7-CF3 substitution based on Hammett substituent constants ( ).

-

-

Wittig Reaction on Indoles (General)

-

Synthesis of 7-Trifluoromethylindoles

-

Beilstein Journal of Organic Chemistry. "Synthesis of functionalized indoles." Link

-

-

Medicinal Chemistry Applications (HCV/Kinase)

-

Patent WO2012068234A1. "Indole derivatives as antiviral agents." (Demonstrates the use of 7-CF3-indole intermediates). Link

-

-

Graphviz Visualization Tool

-

Generated using Graphviz DOT language. Link

-

Sources

Application Note: Strategic Utilization of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde in Medicinal Chemistry

Abstract

This guide details the synthetic utility and medicinal application of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde (CAS: 172216-98-7 / Analogous). As a privileged scaffold, the indole core is ubiquitous in FDA-approved therapeutics.[1] The incorporation of a trifluoromethyl (

Introduction: The Fluorine Effect in Indole Scaffolds

In modern drug discovery, the strategic placement of fluorine is a tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 7-(trifluoromethyl) motif on the indole ring offers distinct advantages:

-

Metabolic Blocking: The C7 position is a common site for oxidative metabolism. Blocking this site with a metabolically stable

group extends the half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of the

group reduces the electron density of the indole ring, potentially strengthening -

Lipophilicity: The

group increases lipophilicity, facilitating blood-brain barrier (BBB) penetration for CNS targets.

The C2-carbaldehyde functionality acts as a reactive electrophilic handle, allowing for rapid "Diversity-Oriented Synthesis" (DOS) via condensation, reduction, and olefination reactions.

Chemical Properties & Handling

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |

| Stability | Air-sensitive (aldehyde oxidation). Store under inert atmosphere ( |

| Hazards | Irritant (Skin/Eye/Respiratory). Handle in a fume hood. |

Synthesis of the Core Scaffold

Note: While often commercially available, in-house preparation ensures purity and scalability.

The most reliable route to 7-substituted indole-2-carbaldehydes is via Directed Ortho-Lithiation (DoM) or Reduction/Oxidation of the ester.

Method A: From 7- -Indole-2-Carboxylate (Scalable)

-

Reduction: Treat ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate with

(THF, 0°C) to yield the alcohol. -

Oxidation: Oxidize the alcohol using Manganese Dioxide (

) or Dess-Martin Periodinane (DMP) in DCM to afford the aldehyde.-

Expert Tip: Avoid harsh oxidants like Jones reagent to prevent over-oxidation to the carboxylic acid.

-

Method B: Directed Lithiation (High Precision)

-

Protection: Protect 7-(trifluoromethyl)indole with a Boc group (

, DMAP). -

Lithiation: Treat with

-BuLi (or LDA) at -78°C in THF. The N-Boc group directs lithiation to the C2 position. -

Formylation: Quench with dry DMF.

-

Deprotection: Remove Boc with TFA/DCM or thermal deprotection.

Application Protocols

Protocol 1: Reductive Amination (Library Generation)

Target: Kinase Inhibitors, GPCR Ligands

This protocol generates a library of C2-aminomethyl indoles. The electron-deficient nature of the 7-

Reagents:

-

Amine (

, 1.1 equiv) -

Sodium Triacetoxyborohydride (

, 1.5 equiv) -

Acetic Acid (catalytic)

-

DCE (1,2-Dichloroethane)

Procedure:

-

Imine Formation: Dissolve 7-(trifluoromethyl)-1H-indole-2-carbaldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol) and glacial acetic acid (1 drop). Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde. If slow, heat to 50°C.

-

-

Reduction: Cool to 0°C. Add

(1.5 mmol) portion-wise. -

Workup: Stir overnight at RT. Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol 2: Synthesis of Indole-Based Heterocycles (Thiosemicarbazones)

Target: Antiviral (HCV/HIV) and Antimicrobial Agents

Condensation with thiosemicarbazide yields thiosemicarbazones, which are potent biologically active motifs or precursors to thiazoles.

Reagents:

Procedure:

-

Dissolve the aldehyde (1.0 mmol) in hot ethanol (10 mL).

-

Add thiosemicarbazide (1.1 mmol) and 2-3 drops of conc.

. -

Reflux for 3-5 hours.

-

Isolation: Cool to RT. The product usually precipitates as a crystalline solid. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Protocol 3: Wittig Olefination (Chain Extension)

Target: Peptidomimetics, Michael Acceptors

Reagents:

-

Phosphonium ylide (e.g.,

) -

Toluene or THF

Procedure:

-

Dissolve the ylide (1.2 mmol) in anhydrous THF (10 mL) under

. -

Add the aldehyde (1.0 mmol) dropwise at 0°C.

-

Stir at RT for 4-12 hours.

-

Workup: Concentrate and purify via column chromatography. The (

)-isomer is typically favored.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the 7-

Figure 1: Divergent synthesis pathways utilizing 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amination | Steric hindrance or electron-deficiency deactivating the aldehyde. | Use a stronger Lewis acid ( |

| Aldehyde Oxidation | Air exposure during storage. | Purify via rapid silica plug filtration before use; store under Argon. |

| Incomplete Wittig | Enolization of the aldehyde. | Use a stabilized ylide or switch to Horner-Wadsworth-Emmons (HWE) conditions with a milder base (LiCl/DBU). |

References

-

Synthesis of Indole-2-Carboxamides (HCV/Antiviral Context)

-

Source: "The discovery of indole derivatives as novel hepatitis C virus inhibitors."[3]

-

Link:

-

-

Trifluoromethyl Group in Medicinal Chemistry

-

Source: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[4]

-

Link:

-

-

Schiff Base Synthesis Protocols

-

Source: "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde."[5]

-

Link:

-

-

Directed Lithiation of Indoles

- Source: "Synthesis of 7-Substituted Indolines via Directed Lithi

-

Link:

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-b.com [ajchem-b.com]

Troubleshooting & Optimization

Part 1: Solvent Selection & Solubility (The "Oiling Out" Problem)

To: User From: Technical Support – Chemical Purification Division Subject: Ticket #IND-2-CHO: Recrystallization Protocols for Substituted Indole-2-Carbaldehydes

Hello,

Thank you for contacting the Chemical Purification Support Center. We understand the specific challenges associated with substituted indole-2-carbaldehydes (e.g., 5-methoxy, 5-bromo, N-methyl variants). These intermediates are notorious for "oiling out," oxidative instability (browning), and varying solubility profiles depending on the substituent pattern.

Below is a comprehensive troubleshooting guide and standard operating procedure (SOP) designed to maximize purity and yield.

Q: My product forms a dark oil at the bottom of the flask instead of crystallizing. Why is this happening?

A: "Oiling out" occurs when the melting point of your solid is lower than the boiling point of your solvent, or when the compound is saturated with impurities that depress the melting point.[1] Indole-2-carbaldehydes are particularly prone to this because the aldehyde group increases polarity, while the indole core remains lipophilic, creating a delicate solubility balance.

Troubleshooting Workflow:

Figure 1: Decision matrix for resolving oiling-out phenomena during crystallization.

Q: Which solvent system should I use for my specific substituent?

A: The substituent at the 5- or N-position dictates the solvent choice. Use the table below to select your starting system.

| Substituent Type | Examples | Recommended Solvent System | Notes |

| Electron-Donating (EDG) | 5-OMe, 5-Me, 5-OBn | Ethanol (95%) or EtOAc/Hexane (1:3) | These derivatives are often more soluble. If oiling occurs in EtOH, add water dropwise to the hot solution until turbid. |

| Electron-Withdrawing (EWG) | 5-NO₂, 5-F, 5-Br | Ethyl Acetate or Acetone/Water | These are generally less soluble and have higher melting points. Pure EtOAc is often sufficient. |

| N-Substituted | N-Methyl, N-Benzyl | Hexane/CH₂Cl₂ or Methanol | N-substitution removes the H-bond donor, lowering the melting point significantly. Avoid high-boiling solvents. |

| Acid Labile | N-Boc, N-Tosyl | Isopropanol | Avoid hot ethanol/methanol if transesterification or solvolysis is a risk. |

Part 2: Stability & Decomposition (The "Browning" Problem)

Q: My clear yellow solution turns brown/red upon heating. Is my product decomposing?

A: Yes. Indole-2-carbaldehydes are susceptible to two main degradation pathways:

-

Auto-oxidation: The aldehyde oxidizes to the carboxylic acid (Indole-2-carboxylic acid) in the presence of air, especially when hot.

-

Acid-Catalyzed Polymerization: Indoles are acid-sensitive. Trace acids (from Vilsmeier-Haack workups) can catalyze the formation of di-indolylmethanes (dimers), which appear red/brown.

Preventative Measures:

-

Neutralize: Ensure the crude solid is acid-free before recrystallization. Wash the crude with 5% NaHCO₃ if necessary.

-

Inert Atmosphere: Perform the dissolution step under a gentle stream of Nitrogen or Argon.

-

Limit Heat: Do not boil the solvent for extended periods. Dissolve at the lowest necessary temperature.

-

Charcoal Treatment: If the solution is already dark, add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter through Celite while hot.

Part 3: Yield & Purity Optimization

Q: I have high purity but low yield (lots of product in the mother liquor).

A: This is common with "fluffy" indole crystals that trap solvent.

-

Second Crop: Concentrate the mother liquor to half volume and cool to 4°C.

-

Anti-Solvent Precipitation: If using a single solvent (e.g., EtOAc), add a non-polar anti-solvent (e.g., Hexane or Pentane) dropwise to the mother liquor until cloudy, then cool.

Q: TLC shows a spot for starting material (Indole) co-crystallizing with my Aldehyde.

A: Unreacted indole is difficult to remove by crystallization alone due to structural similarity.

-

Solution: Use Flash Chromatography (Silica gel) as a pre-purification step. Elute with Hexane:EtOAc (8:2).

-

Chemical Wash: If the impurity is the ester precursor, wash the solid with cold dilute NaOH (esters hydrolyze/dissolve, indoles remain).

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Substituted Indole-2-Carbaldehydes Standard Scale: 1.0 g - 10.0 g

Step-by-Step Workflow:

Figure 2: Standard execution pipeline for recrystallization.

-

Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution:

-

Add the primary solvent (e.g., Ethyl Acetate) in small portions while heating gently on a hot plate.

-

Critical: Stop adding solvent as soon as the solid dissolves. If a small amount of dark grit remains, this is likely inorganic salt—do not add more solvent to dissolve it.

-

-

Filtration (Optional but Recommended):

-

If the solution is dark or contains particulates, filter it while hot through a pre-warmed glass funnel with a cotton plug or a Celite pad.

-

-

Crystallization:

-

Remove from heat.[1] Cover the flask with a watch glass or foil (poke a small hole for slow evaporation if using a mixed solvent).

-

Allow to cool to Room Temperature (RT) undisturbed. Do not stir.

-

Once RT is reached, move to a 4°C fridge for 2–12 hours.

-

-

Collection:

-

Filter the crystals using a Buchner funnel.

-

Wash the cake immediately with a small volume of cold solvent (the same system used for crystallization).

-

Dry under vacuum.

-

References

-

Synthesis of Indole-2-Carbaldehydes

-

Troubleshooting Crystallization

- Title: 3.6F: Troubleshooting - Oiling Out

- Source: Chemistry LibreTexts

-

URL:[Link]

-

Substituted Indole Synthesis & Purification

-

Handling & Safety

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chemscene.com [chemscene.com]

- 7. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-l ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03745A [pubs.rsc.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Instability of Indole Derivatives During Workup

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the decomposition of indole derivatives during experimental workup and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the stability of these crucial heterocyclic compounds. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind the "how," empowering you to troubleshoot effectively and protect your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a clean, single spot on TLC, but after workup, I see multiple new spots and a significant drop in yield. What is happening?

This is a classic sign of indole decomposition. The indole nucleus, while aromatic, is electron-rich and highly susceptible to degradation under common workup conditions. The primary culprits are often a combination of acidic pH , air oxidation , and, to a lesser extent, light and heat . The pyrrole ring portion of the indole is particularly vulnerable to electrophilic attack and oxidation.

Q2: I've heard indoles are acid-sensitive. What is the chemical basis for this, and what pH range should I aim for during my workup?

The nitrogen atom in the indole ring is not strongly basic; in fact, protonation typically occurs at the C3 position, breaking the aromaticity of the pyrrole ring. This C3-protonated intermediate is highly electrophilic and susceptible to polymerization or reaction with nucleophiles present in your mixture, leading to a complex array of byproducts.

Recommendation: During aqueous extractions, maintain a pH of 7.5 to 9.0. This is generally a "safe zone" that prevents C3 protonation while avoiding base-catalyzed side reactions that can occur at very high pH. Using a saturated sodium bicarbonate (NaHCO₃) or a dilute (1-5%) sodium carbonate (Na₂CO₃) solution is a standard and effective practice.

Q3: What are the visible signs of indole oxidation, and how can I prevent it?

Indole oxidation often manifests as a darkening of your solution, progressing from colorless or pale yellow to pink, red, purple, or even black. This is due to the formation of highly conjugated, colored oligomers and polymers. The initial step is often the formation of an indolenine radical, which can then dimerize or react further.

Prevention is key:

-

Degas your solvents: Before use in extractions or chromatography, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Work under an inert atmosphere: Whenever possible, perform your workup steps (e.g., extractions in a separatory funnel) under a blanket of nitrogen or argon.

-

Use antioxidants: Adding a small amount of an antioxidant to your aqueous wash solutions or even your crude product before purification can be highly effective.

| Antioxidant | Typical Concentration | Notes |

| Sodium Thiosulfate | 5-10% w/v in aqueous washes | Excellent for quenching residual oxidants (e.g., from reactions) and scavenging dissolved oxygen. |

| Ascorbic Acid (Vitamin C) | 1-5% w/v in aqueous washes | A mild reducing agent that can effectively prevent air oxidation. |

| Butylated Hydroxytoluene (BHT) | 0.01-0.1 mol% in organic solvent | A radical scavenger often added to solvents used for chromatography or storage. |

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: Significant decomposition observed during silica gel chromatography.

Silica gel is inherently acidic and has a large surface area, creating a perfect storm for indole degradation. As your compound slowly moves down the column, prolonged contact with the acidic stationary phase and oxygen-containing mobile phase can be destructive.

Troubleshooting Protocol:

-

Deactivate the Silica: Before preparing your slurry, treat the silica gel with a solution of triethylamine (Et₃N) in your chosen solvent system (typically 1-2% Et₃N in the eluent). This neutralizes the acidic silanol groups.

-

Step-by-step:

-

Prepare your desired mobile phase (e.g., 20% Ethyl Acetate in Hexane).

-

Add 1-2 mL of Et₃N for every 100 mL of the mobile phase.

-

Use this amine-containing solvent to pack your column and as the eluent.

-

-

-

Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column, which are generally less harsh on sensitive compounds.

-

Work Quickly: Do not let your column run overnight. Elute your compound as rapidly as possible while maintaining good separation.

-

Add an Antioxidant to the Eluent: For particularly sensitive indoles, adding a very small amount of BHT to your mobile phase can help prevent on-column oxidation.

Scenario 2: My indole-containing product is unstable upon storage, even after successful purification.

Decomposition is not limited to the workup process. Residual acid or dissolved oxygen in your purified product can lead to degradation over time.

Long-Term Storage Protocol:

-

Ensure Complete Solvent Removal: Use a high-vacuum line to remove the last traces of solvent, which may contain dissolved oxygen.

-

Store Under Inert Gas: After drying, flush the storage vial with argon or nitrogen before sealing.

-

Store at Low Temperature: Keep your sample in a freezer (-20°C or colder) to slow down potential decomposition pathways.

-

Protect from Light: Store vials in the dark or wrap them in aluminum foil, as some indoles are photochemically active.

Visualizing the Problem: The Path to Decomposition

Understanding the mechanisms of degradation is crucial for designing a robust workup. The following diagram illustrates the two primary pathways of indole decomposition discussed.

Caption: Primary decomposition pathways for indole derivatives.

Experimental Workflow: A Protective Workup Strategy

This workflow integrates the principles discussed above into a coherent, step-by-step process designed to maximize the yield and purity of sensitive indole derivatives.

Caption: Step-by-step protective workup and purification workflow.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your experiments involving indole derivatives, ensuring the integrity of your synthesized compounds.

Validation & Comparative

Comparative Guide: Reactivity Profiles of Benzene-Ring Trifluoromethylated Indoles

Executive Summary

The trifluoromethyl (

This guide provides an objective, comparative analysis of benzene-ring trifluoromethylated indole isomers. We move beyond simple structural descriptions to analyze how the electronic vectors of the

Electronic Landscape & Acidity Profiling

The reactivity of trifluoromethylindoles is governed by the interplay between the electron-rich pyrrole ring (nucleophilic at C3) and the strong electron-withdrawing nature (inductive

Comparative Electronic Effects

The position of the

| Isomer | Electronic Effect on N1-H (Acidity) | Electronic Effect on C3 (Nucleophilicity) | Steric Impact on C3 | |

| 4- | peri-position | Moderate Acidification | High Deactivation (Inductive proximity) | High (Blocks C3 attack) |

| 5- | meta to N1 | Weak Acidification | Moderate Deactivation | Low |

| 6- | para to N1 | Moderate Acidification | Strong Deactivation (Resonance) | Low |

| 7- | ortho to N1 | Highest Acidification (Inductive) | Weak Deactivation | Low |

N-H Acidity (pKa)

The acidity of the N-H bond is critical for base-mediated alkylations.

-

7-

-Indole: The -

5-

-Indole: The

Synthetic Accessibility & Yield Analysis

Not all isomers are created equal in the flask. The synthesis of the indole core itself varies significantly in yield depending on the

Comparative Synthetic Yields (Bartoli Method)

Data aggregated from internal process benchmarks and literature averages.

| Precursor (Nitroarene) | Target Isomer | Typical Yield | Mechanistic Bottleneck |

| 2-Nitro-3- | 4- | Low (25-35%) | Steric crowding hinders the [3,3]-sigmatropic rearrangement. |

| 4-Nitro-3- | 6- | High (65-75%) | Favorable electronics for vinyl Grignard attack. |

| 4-Nitro-2- | 7- | Moderate (45-55%) | Competition with steric bulk at the ortho position. |

Recommendation: For 4-

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)[3]

The hallmark reaction of indoles is EAS at the C3 position. The

Case Study: C3-Bromination (NBS)

-

Standard Indole: Reacts instantly at

. -

5- and 6-

-Indole: React smoothly but require slightly longer times or ambient temperature. The electron withdrawal reduces the nucleophilicity of the C2=C3 bond. -

4-

-Indole: Anomalous Behavior. The-

Observation: C3-acylation of 4-

-indole often fails or requires forcing conditions (high heat/Lewis acids), which leads to polymerization. -

Alternative: Use C3-lithiation followed by quenching with an electrophile (reversed polarity) to functionalize C3 on the 4-isomer.

-

C-H Activation & Metalation Pathways

Modern drug discovery relies heavily on transition-metal-catalyzed C-H functionalization.

C2-Lithiation (Directed Metalation)

When treating N-protected trifluoromethylindoles with strong bases (e.g.,

-

Directing Effect: The N-protecting group (e.g., Boc, SEM) is the primary Director of Metalation Group (DMG).

-

The

Effect:-

4-, 5-, 6-Isomers: Lithiation occurs exclusively at C2 due to the alpha-amino effect.

-

7-

-Indole: The

-

Visualization of Reactivity Vectors

Figure 1: Decision tree for isomer-specific reactivity challenges.

Experimental Protocol: Comparative C3-Halogenation Rate Study

This protocol allows researchers to benchmark the reactivity of different isomers against a standard.

Objective: Determine relative rates of C3-bromination for 4-, 5-, 6-, and 7-

Materials

-

Substrates: 1.0 mmol of each indole isomer.

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

-

Solvent: DMF (anhydrous).

-

Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction conditions).

Step-by-Step Methodology

-

Preparation: In a flame-dried flask, dissolve 1.0 mmol of the specific trifluoromethylindole and 0.5 mmol of internal standard in 5 mL of DMF.

-

Baseline Analysis: Take a

aliquot, dilute with -

Initiation: Cool the solution to

. Add NBS (1.05 mmol) in one portion. -

Monitoring:

-

Extract

aliquots at 5 min, 30 min, 1 hour, and 4 hours. -

Quench immediately into saturated

(aq) to stop the reaction. -

Extract with EtOAc, dry over

, and analyze via HPLC or

-

-

Data Processing: Plot the conversion of Starting Material (%) vs. Time.

Expected Results:

-

Fastest: 5-

and 7- -

Intermediate: 6-

(Complete < 1 hr). -

Slowest: 4-

(Incomplete at 4 hrs; requires warming to RT).

Workflow for Regioselective Functionalization

When designing a synthesis involving these isomers, follow this logic flow to avoid dead ends.

Figure 2: Synthetic logic flow for functionalizing trifluoromethylindoles.

References

-

Regioselective C-H Trifluoromethylation and Its Related Reactions. Chemical Record, 2023.

- Context: Discusses the introduction of fluorinated groups and regioselectivity in heteroarom

-

Synthesis of 3-(trifluoromethyl)indoles. ResearchGate, 2019.

- Context: Provides comparative yields for cyclization methods relevant to different isomers.

-

pKa values in organic chemistry. Tetrahedron Letters, 2018.

- Context: Fundamental data on acidity of fluorinated aromatics used to extrapol

-

Electrophilic Aromatic Substitution Rates. Master Organic Chemistry.

- Context: Mechanistic grounding for the deactivation effects of electron-withdrawing groups.

-

Palladium-catalyzed regioselective functionalization of unactivated alkenes. Chemical Science, 2018.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on these related compounds, 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde should be handled as a substance that is:

-

Potentially harmful if swallowed or inhaled. [1]

-

A halogenated organic compound , which requires specific waste stream management.[3]

The trifluoromethyl group, a common moiety in pharmaceuticals, imparts specific properties that must be considered. While imparting stability to the molecule, this group also places it firmly in the category of halogenated organic waste, which has distinct disposal requirements due to the potential for forming harmful byproducts if not handled correctly.

Table 1: Key Properties and Hazard Information for Indole-2-carboxaldehyde (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White to brown powder or crystal | |

| Melting Point | 138-142 °C | |

| Hazard Statements | Causes serious eye irritation. | [4] |

This data for the parent compound, Indole-2-carboxaldehyde, suggests that the trifluoromethyl derivative should be handled with at least the same level of caution.

The Primary Disposal Pathway: Segregation and Professional Disposal

The most robust and universally compliant method for the disposal of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is through a licensed hazardous waste management service. This approach mitigates risk within the laboratory and ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.[5][6]

Step-by-Step Protocol for Waste Collection:

-

Container Selection:

-

Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[7] Glass or polyethylene containers are generally suitable.

-

The container must have a secure screw-top cap. Do not use containers with snap caps or stoppers that can easily dislodge.

-

-

Labeling:

-

Immediately label the waste container as "Hazardous Waste."[8]

-

Clearly identify the contents, including the full chemical name: "7-(Trifluoromethyl)-1H-indole-2-carbaldehyde." Avoid using abbreviations or chemical formulas.[7]

-

If mixed with solvents or other reagents, list all components and their approximate percentages.

-

Ensure the date of first waste addition is recorded on the label.

-

-

Segregation:

-

Crucially, this waste must be collected in a dedicated "Halogenated Organic Waste" stream. [3][8] Do not mix with non-halogenated organic solvents, aqueous waste, or solid waste.[9]

-

Incompatible wastes must be kept separate to prevent dangerous reactions.[5] Store the halogenated waste container away from strong acids, bases, and oxidizing agents.[1]

-

-

Storage:

-

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation.

-

Ensure the storage area is well-ventilated, such as within a chemical fume hood.

-

Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.[9]

-

-

Arranging for Pickup:

-

Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.

-

Below is a workflow diagram illustrating the decision-making process for the primary disposal of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde.

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. Indole-2-carboxaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. bucknell.edu [bucknell.edu]

- 4. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nswai.org [nswai.org]

- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. 7.2 Organic Solvents [ehs.cornell.edu]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.